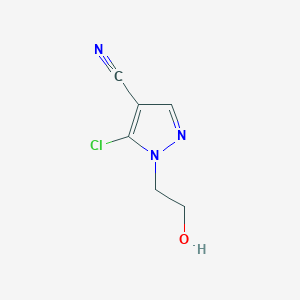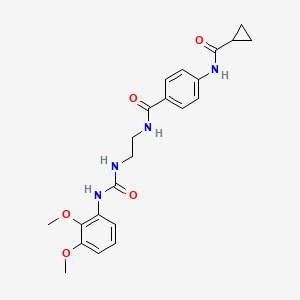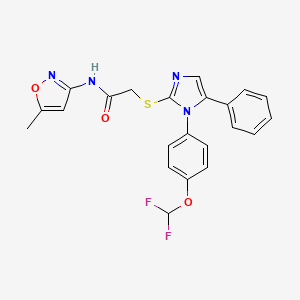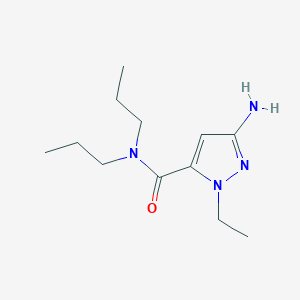
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea, also known as DPU-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- A variety of synthesis methods have been developed for compounds with structures related to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea". For instance, Sarantou & Varvounis (2022) detailed the synthesis of a similar compound through a carbonylation reaction, highlighting efficient methods to generate urea derivatives from pyrrole-containing compounds (Sarantou & Varvounis, 2022).
Molecular Recognition and Binding
- Research on acyclic molecules containing amides, ureas, and pyrrole groups by Gale (2006) discusses the effectiveness of such compounds in selective anion-binding, hinting at potential applications in molecular recognition and sensor technology (Gale, 2006).
Enzyme Inhibition and Anticancer Activity
- The urea and thiourea derivatives of pyrimidines, related in structure to the queried compound, have shown significant biological activities, including enzyme inhibition and potential anticancer properties, as reported by Mustafa et al. (2014). Such studies indicate the therapeutic potential of urea derivatives in medical research (Mustafa, Perveen, & Khan, 2014).
Chemical Properties and Reactivity
- Research by Ma et al. (2016) on the use of D-xylonic acid in synthesizing dihydropyrimidinones and their derivatives from aldehydes, β-dicarbonyl compounds, and urea or thiourea showcases innovative approaches to chemical synthesis. This research can provide insights into green chemistry applications and the reactivity of urea derivatives (Ma, Zhong, Peng, & Sun, 2016).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-15-10-12-16(13-11-15)23(19-9-6-14-21-19)20(24)22-17-7-4-5-8-18(17)25-2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRCDHIRUMKWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2536117.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2536121.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2536122.png)
![N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide](/img/structure/B2536126.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2536127.png)
![N-{3'-acetyl-5-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2536129.png)
